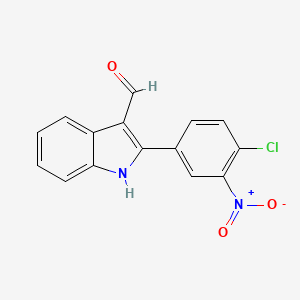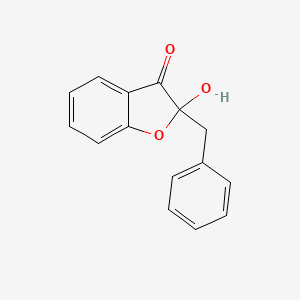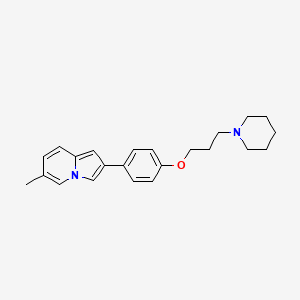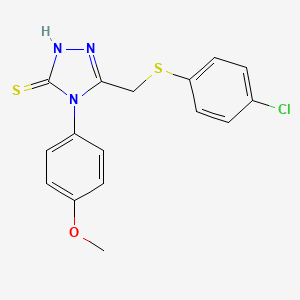
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an indole moiety with an aldehyde functional group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the chloro and nitro substituents on the phenyl ring. The final step involves the formylation of the indole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1H-indole-3-carbaldehyde.
Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carboxylic acid.
科学的研究の応用
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用機序
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or interaction with cellular receptors.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the indole and aldehyde groups.
2-(4-Chloro-3-nitrophenyl)-1H-indole: Similar structure but without the aldehyde group.
4-Chloro-3-nitrobenzaldehyde: Contains the chloro and nitro groups with an aldehyde but lacks the indole moiety.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with the chloro, nitro, and aldehyde functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
特性
CAS番号 |
918482-43-6 |
|---|---|
分子式 |
C15H9ClN2O3 |
分子量 |
300.69 g/mol |
IUPAC名 |
2-(4-chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-6-5-9(7-14(12)18(20)21)15-11(8-19)10-3-1-2-4-13(10)17-15/h1-8,17H |
InChIキー |
KZTZJWKGGRNBAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)






![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)

